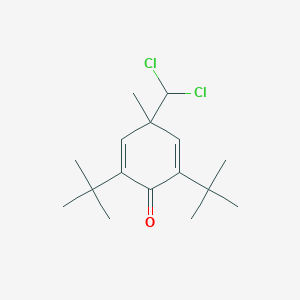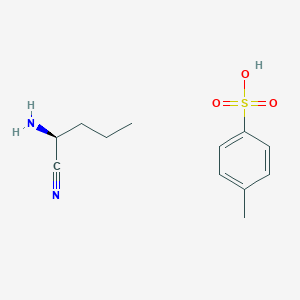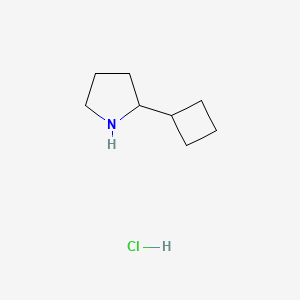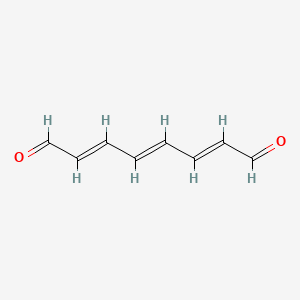
(2E,4E,6E)-octa-2,4,6-trienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,6E)-octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2 It is characterized by a conjugated system of double bonds and aldehyde groups at both ends of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-octa-2,4,6-trienedial typically involves the use of starting materials that can form the conjugated system of double bonds and the aldehyde groups. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E)-octa-2,4,6-trienedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of octa-2,4,6-trienedioic acid.
Reduction: Formation of octa-2,4,6-trienediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E,4E,6E)-octa-2,4,6-trienedial has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E,4E,6E)-octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. The conjugated system of double bonds allows the compound to participate in electron transfer reactions, which can affect cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E,6Z)-octa-2,4,6-trienedial: Similar structure but with a different configuration of double bonds.
(2E,4E,6Z)-2,4,6-nonatrienal: Similar structure with an additional carbon atom in the chain.
Uniqueness
(2E,4E,6E)-octa-2,4,6-trienedial is unique due to its specific configuration of double bonds and the presence of aldehyde groups at both ends of the molecule. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |
InChI Key |
WHBHQMAXOAXILT-CRQXNEITSA-N |
Isomeric SMILES |
C(=C/C=C/C=O)\C=C\C=O |
Canonical SMILES |
C(=CC=CC=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
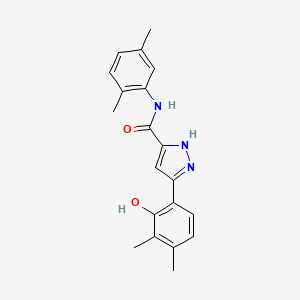

![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

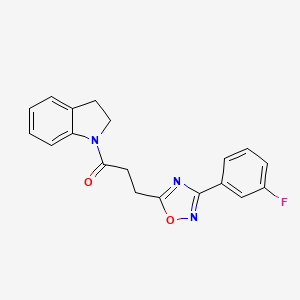
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
